Tetramethyltin

Catalog No.
S566642
CAS No.
594-27-4
M.F
C4H12Sn
M. Wt
178.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethyltin

CAS Number

594-27-4

Product Name

Tetramethyltin

IUPAC Name

tetramethylstannane

Molecular Formula

C4H12Sn

Molecular Weight

178.85 g/mol

InChI

InChI=1S/4CH3.Sn/h4*1H3;

InChI Key

VXKWYPOMXBVZSJ-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)C

Canonical SMILES

C[Sn](C)(C)C

Organic Synthesis:

  • Transition-metal mediated reactions: Tetramethyltin acts as a methylating agent in reactions catalyzed by transition metals. It facilitates the conversion of:
    • Acid chlorides to methyl ketones Source: Wikipedia, Tetramethyltin:
    • Aryl halides to aryl methyl ketones Source: Wikipedia, Tetramethyltin:

Precursor for other Organotin Compounds:

  • Tetramethyltin serves as a starting material for the synthesis of various other organotin compounds. These compounds possess diverse applications in:
    • Material science Source: Gelest, Tetramethyltin:
    • Medicinal chemistry Source: PubChem, Tetramethyltin:

Research into Organotin Chemistry:

  • Due to its simple structure and well-defined properties, tetramethyltin is often used as a model compound in:
    • Studies of the behavior of organotin compounds Source: Sigma-Aldrich, Tetramethyltin 95 594-27-4:
    • Understanding the bonding between carbon and tin atoms in organotin molecules Source: Sigma-Aldrich, Tetramethyltin 95 594-27-4:

Tetramethyltin has the chemical formula (CH₃)₄Sn and is one of the simplest organotin compounds. It appears as a colorless liquid that is both volatile and toxic, necessitating careful handling in laboratory settings. The compound features a tetrahedral structure where a tin atom is surrounded by four methyl groups . Its molecular weight is approximately 178.848 g/mol, and it has unique physical properties such as a boiling point of 351 K and a melting point of 218.18 K .

  • Palladium-Catalyzed Coupling Reactions: It reacts with acid chlorides to produce methyl ketones:

    (CH3)4Sn+RCOClRCOMe+Me3SnCl(CH₃)₄Sn+RCOCl\rightarrow RCOMe+Me₃SnCl
  • Kocheshkov Redistribution Reaction: Tetramethyltin can be transformed into trimethyltin chloride through reactions with tin tetrachloride at elevated temperatures:

    (CH3)4Sn+SnCl4(CH3)3SnCl(CH₃)₄Sn+SnCl₄\rightarrow (CH₃)₃SnCl
  • Reactions with Silicon Compounds: It can react with silicon chloride to yield trimethyltin chloride and methyl chloride .

Research indicates that tetramethyltin exhibits neurotoxic properties. Studies have shown that exposure to organotin compounds can lead to adverse effects on the nervous system, including neurodevelopmental issues. Its toxicity is attributed to its ability to disrupt cellular signaling pathways and induce oxidative stress in biological systems .

Tetramethyltin can be synthesized through several methods:

  • Grignard Reaction: The most common synthesis involves reacting methylmagnesium iodide with tin tetrachloride:

    4CH3MgI+SnCl4(CH3)4Sn+4MgICl4CH₃MgI+SnCl₄\rightarrow (CH₃)₄Sn+4MgICl
  • Hydrolysis of Organotin Compounds: Hydrolysis of certain organotin precursors can also yield tetramethyltin under controlled conditions .
  • Thermal Decomposition: Tetramethyltin can be produced by the thermal decomposition of other organotin compounds at high temperatures .

Tetramethyltin serves multiple purposes across various fields:

  • Organic Synthesis: It is used for the conversion of acid chlorides to methyl ketones, facilitating complex organic reactions.
  • Precursor for Other Organotin Compounds: It acts as a precursor for trimethyltin chloride, which is utilized in the production of stabilizers for polyvinyl chloride (PVC) materials.
  • Surface Functionalization: Tetramethyltin can modify surfaces by grafting onto silica and zeolites, enhancing their chemical properties .

Studies have explored the interactions of tetramethyltin with various substrates, including metals and silicon-based materials. These interactions are crucial for understanding its reactivity and potential applications in catalysis and material science. For example, its reaction with technetium heptoxide produces colorless MeTcO₃ under specific conditions .

Several compounds share structural similarities with tetramethyltin. Below are notable examples along with their unique characteristics:

Compound NameFormulaUnique Features
Trimethyltin Chloride(CH₃)₃SnClUsed extensively as a PVC stabilizer
Dimethyltin Dichloride(CH₃)₂SnCl₂Exhibits different biological activity than tetramethyltin
Monomethyltin Oxide(CH₃)SnOUsed in biocides; shows less toxicity than tetramethyltin

Tetramethyltin's unique tetrahedral structure and reactivity set it apart from these similar compounds, making it particularly valuable in organic synthesis and material modification .

UNII

8V4XU9DPBK

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H300 (94.68%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (94.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (68.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

594-27-4

Wikipedia

Tetramethyltin

General Manufacturing Information

Stannane, tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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